![molecular formula C13H17NO B1404210 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1187087-20-2](/img/structure/B1404210.png)
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Overview
Description
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within its bicyclic framework. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-3-oxa-8-azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various biological targets. Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Benzyl-3-oxa-8-azabicyclo[32It is used for the development of pi3k inhibitors , suggesting that it may have a role in regulating cell growth and survival.
Biochemical Analysis
Biochemical Properties
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and affecting neurotransmission .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which can impact processes such as muscle contraction, memory formation, and cognitive function . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase and nicotinic acetylcholine receptors. By binding to the active site of acetylcholinesterase, it inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, respiratory distress, and convulsions . These adverse effects are primarily due to excessive accumulation of acetylcholine, which overstimulates cholinergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft . Its activity and function are influenced by its subcellular localization. For instance, its inhibition of acetylcholinesterase occurs primarily in the synaptic cleft, where the enzyme is located . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, affecting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and tailored to the needs of the production facility.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be promoted by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the core bicyclic structure but lacks the benzyl and oxa groups.
8-Oxa-3-azabicyclo[3.2.1]octane: Similar structure but without the benzyl group.
Uniqueness: 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is unique due to the presence of both benzyl and oxa groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
![[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1404133.png)
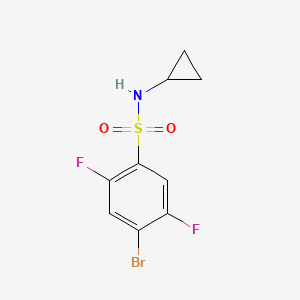
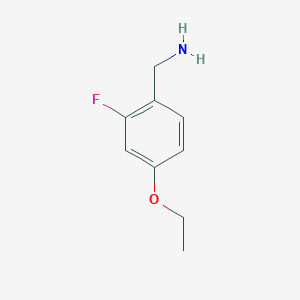
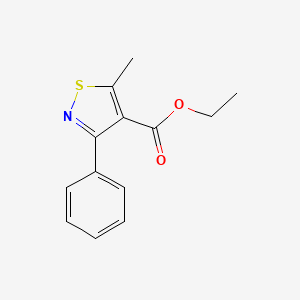



![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
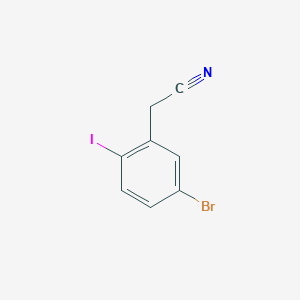
![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
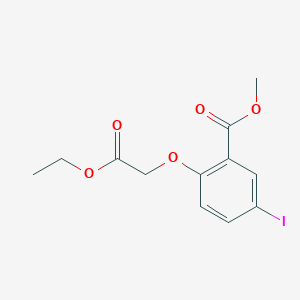
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
